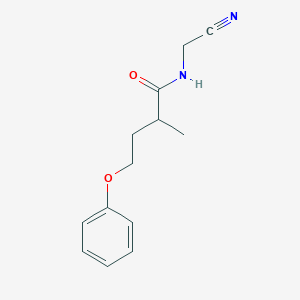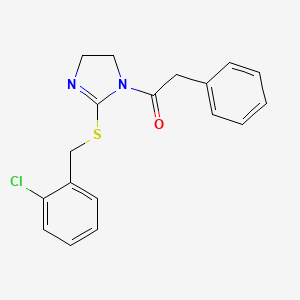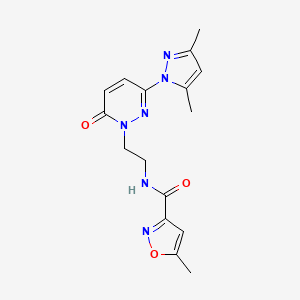
N-(cyanomethyl)-2-methyl-4-phenoxybutanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(cyanomethyl)-2-methyl-4-phenoxybutanamide, also known as TBOA, is a potent and selective inhibitor of excitatory amino acid transporters (EAATs). EAATs are responsible for the reuptake of glutamate, the primary excitatory neurotransmitter in the central nervous system, from the synaptic cleft. TBOA has been extensively studied for its potential therapeutic applications in various neurological disorders, including epilepsy, stroke, and neurodegenerative diseases.
Mechanism of Action
N-(cyanomethyl)-2-methyl-4-phenoxybutanamide acts as a competitive inhibitor of EAATs, preventing the reuptake of glutamate from the synaptic cleft. This leads to an increase in extracellular glutamate levels, which can activate both ionotropic and metabotropic glutamate receptors. The net effect of N-(cyanomethyl)-2-methyl-4-phenoxybutanamide is an increase in glutamatergic neurotransmission, which can have both beneficial and detrimental effects depending on the context.
Biochemical and Physiological Effects:
N-(cyanomethyl)-2-methyl-4-phenoxybutanamide has been shown to have a number of biochemical and physiological effects. In addition to its effects on glutamate neurotransmission, N-(cyanomethyl)-2-methyl-4-phenoxybutanamide has been shown to increase the release of dopamine in the striatum. N-(cyanomethyl)-2-methyl-4-phenoxybutanamide has also been shown to increase the expression of brain-derived neurotrophic factor (BDNF), a protein that plays a key role in neuronal survival and plasticity. These findings suggest that N-(cyanomethyl)-2-methyl-4-phenoxybutanamide may have broader effects on neuronal function beyond its effects on glutamate neurotransmission.
Advantages and Limitations for Lab Experiments
One advantage of N-(cyanomethyl)-2-methyl-4-phenoxybutanamide is its selectivity for EAATs. This allows researchers to specifically target glutamate neurotransmission without affecting other neurotransmitter systems. However, N-(cyanomethyl)-2-methyl-4-phenoxybutanamide's effects on glutamate neurotransmission can be complex and context-dependent, making it important for researchers to carefully consider the experimental design and interpretation of their results.
List of
Future Directions
1. Investigate the potential therapeutic applications of N-(cyanomethyl)-2-methyl-4-phenoxybutanamide in other neurological disorders, such as Alzheimer's disease and Parkinson's disease.
2. Explore the effects of N-(cyanomethyl)-2-methyl-4-phenoxybutanamide on synaptic plasticity and learning and memory.
3. Investigate the potential use of N-(cyanomethyl)-2-methyl-4-phenoxybutanamide as a tool for studying glutamate neurotransmission in vitro and in vivo.
4. Develop more selective and potent inhibitors of EAATs for use in research and potential therapeutic applications.
5. Investigate the long-term effects of N-(cyanomethyl)-2-methyl-4-phenoxybutanamide on neuronal function and survival.
Synthesis Methods
The synthesis of N-(cyanomethyl)-2-methyl-4-phenoxybutanamide involves the reaction of 2-methyl-4-phenoxybutanoyl chloride with cyanomethyl magnesium bromide. The resulting intermediate is then treated with ammonium chloride to yield N-(cyanomethyl)-2-methyl-4-phenoxybutanamide. This synthesis method has been optimized for high yield and purity, making N-(cyanomethyl)-2-methyl-4-phenoxybutanamide readily available for research purposes.
Scientific Research Applications
N-(cyanomethyl)-2-methyl-4-phenoxybutanamide has been extensively studied for its potential therapeutic applications in various neurological disorders. In animal models of epilepsy, N-(cyanomethyl)-2-methyl-4-phenoxybutanamide has been shown to reduce seizure activity and increase seizure threshold. In addition, N-(cyanomethyl)-2-methyl-4-phenoxybutanamide has been shown to protect against ischemic brain injury in animal models of stroke. These findings suggest that N-(cyanomethyl)-2-methyl-4-phenoxybutanamide may have potential therapeutic applications in the treatment of epilepsy and stroke.
properties
IUPAC Name |
N-(cyanomethyl)-2-methyl-4-phenoxybutanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O2/c1-11(13(16)15-9-8-14)7-10-17-12-5-3-2-4-6-12/h2-6,11H,7,9-10H2,1H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXHFPLODDYTBQK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCOC1=CC=CC=C1)C(=O)NCC#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-fluoro-N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2717943.png)
![1'-(2-Methoxybenzyl)spiro[[1,3]dioxane-2,3'-indolin]-2'-one](/img/structure/B2717945.png)
![3-(3-Chloro-2-fluorophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/structure/B2717946.png)

![N-[2,6-bis(propan-2-yl)phenyl]-2-chloro-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B2717950.png)

![N-(4-(2-carbamoylphenoxy)but-2-yn-1-yl)-3-methyl-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2717954.png)
![N-[4-(2,5-dichlorophenyl)-1,3-thiazol-2-yl]-4-(dipropylsulfamoyl)benzamide](/img/structure/B2717955.png)
![2-(1-((2,4-dichloro-5-methylphenyl)sulfonyl)azetidin-3-yl)-1H-benzo[d]imidazole](/img/structure/B2717957.png)
![N-(2,4-dimethoxyphenyl)-2-((5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetamide](/img/structure/B2717958.png)

![2-(1,3-dioxoisoindol-2-yl)-N-(3-methyl-6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-ylidene)acetamide](/img/structure/B2717960.png)

![(5E)-1-(3-hydroxypropyl)-5-{[3-(4-methoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-4-methyl-2,6-dioxo-1,2,5,6-tetrahydropyridine-3-carbonitrile](/img/structure/B2717963.png)